Isopropyl 5-bromopicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

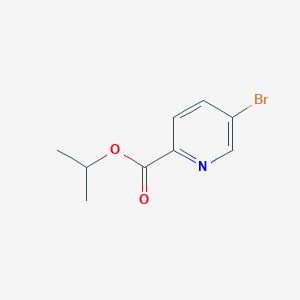

Isopropyl 5-bromopicolinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with isopropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 5-bromopicolinate typically involves the esterification of 5-bromopicolinic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

5-Bromopicolinic acid+IsopropanolH2SO4Isopropyl 5-bromopicolinate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-bromopicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Scientific Research Applications

Isopropyl 5-bromopicolinate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of target proteins by forming covalent or non-covalent interactions, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

5-Bromopicolinic Acid: The parent compound, which lacks the ester group.

Isopropyl Picolinate: A similar compound without the bromine atom.

Methyl 5-bromopicolinate: A methyl ester derivative of 5-bromopicolinic acid.

Uniqueness: Isopropyl 5-bromopicolinate is unique due to the presence of both the bromine atom and the isopropyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Isopropyl 5-bromopicolinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and an isopropyl ester group. Its molecular formula is C9H10BrN1O2, and it exhibits unique chemical properties that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Differentiation of Cancer Cells : It has been observed to promote differentiation in various cancer cell lines, particularly acute myeloid leukemia (AML) cells, by upregulating specific surface markers such as CD11b .

Anticancer Activity

A significant focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated that:

- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of AML cells at concentrations as low as 620nM .

- Morphological Changes : Treated cells exhibit increased size and changes in cytoplasmic characteristics indicative of differentiation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed activity against various bacterial strains, demonstrating effectiveness similar to known antimicrobial agents .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer (AML Cells) | EC50 = 620 nM; induces differentiation | |

| Antimicrobial | Effective against multiple strains | |

| Enzyme Inhibition | Alters metabolic pathways |

Case Study 1: Induction of Differentiation in AML Cells

In a controlled study, this compound was administered to various AML cell lines. Results indicated a marked increase in CD11b expression and morphological changes consistent with differentiation. This study highlights the potential for developing new therapeutic strategies using this compound .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of this compound against common pathogens. The compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in clinical settings .

Properties

IUPAC Name |

propan-2-yl 5-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGHTMRQLGIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.